3'-Bromo-2',3'-dideoxy-5-methyluridine
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Overview
Description
3’-Bromo-2’,3’-dideoxy-5-methyluridine is a compound of significant interest in the biomedical field. It is a nucleoside analog, specifically a derivative of thymidine, and has shown immense potential in antiviral therapies, particularly against RNA viral infections such as Hepatitis C.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’,3’-dideoxy-5-methyluridine typically involves the bromination of 2’,3’-dideoxy-5-methyluridine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 3’-Bromo-2’,3’-dideoxy-5-methyluridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-2’,3’-dideoxy-5-methyluridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 2’,3’-dideoxy-5-methyluridine derivatives with different functional groups.
Oxidation Reactions: Formation of oxo derivatives of 3’-Bromo-2’,3’-dideoxy-5-methyluridine.
Reduction Reactions: Formation of 2’,3’-dideoxy-5-methyluridine by removal of the bromine atom.
Scientific Research Applications
3’-Bromo-2’,3’-dideoxy-5-methyluridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on cellular processes and its potential as a tool in genetic research.
Medicine: Investigated for its antiviral properties, particularly against RNA viruses like Hepatitis C.
Industry: Utilized in the development of antiviral drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 3’-Bromo-2’,3’-dideoxy-5-methyluridine involves its incorporation into viral RNA during replication. This incorporation leads to chain termination, effectively inhibiting viral replication. The compound targets viral RNA polymerase, disrupting the synthesis of viral RNA and thereby exerting its antiviral effects.
Comparison with Similar Compounds
3’-Bromo-2’,3’-dideoxy-5-methyluridine is unique among nucleoside analogs due to its specific bromine substitution, which enhances its antiviral activity. Similar compounds include:
2’,3’-Dideoxy-5-methyluridine: Lacks the bromine substitution, resulting in different antiviral properties.
3’-Bromo-2’,3’-dideoxycytidine: Another brominated nucleoside analog with distinct antiviral activities.
3’-Bromo-2’,3’-dideoxyadenosine: Exhibits different spectrum of activity against various RNA viruses.
Properties
IUPAC Name |
1-[4-bromo-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYTWOCFTNWUQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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